molecular formula C8H11N3O4 B8745812 (2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol CAS No. 681491-14-5

(2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol

Cat. No. B8745812
Key on ui cas rn: 681491-14-5
M. Wt: 213.19 g/mol
InChI Key: WMQJXDFLVBYFKE-UHFFFAOYSA-N
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Patent
US07262212B2

Procedure details

2-Ethyl-2-methoxymethoxymethyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole prepared in Example 21 (21.5 g, 83.7 mmol) was suspended in methanol (430 ml). Concentrated hydrochloric acid (2.15 ml) was added to this suspension followed by stirring under reflux for 5 hours. The reaction mixture was concentrated under reduced pressure, and the precipitates were filtered off to afford 2-ethyl-2-hydroxymethyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole (7.14 g, yield 40%) as a light yellow powder.
Name
2-Ethyl-2-methoxymethoxymethyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step Two
Quantity
430 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH2:14][O:15]COC)[O:7][C:6]2=[N:8][C:9]([N+:11]([O-:13])=[O:12])=[CH:10][N:5]2[CH2:4]1)[CH3:2].Cl>CO>[CH2:1]([C:3]1([CH2:14][OH:15])[O:7][C:6]2=[N:8][C:9]([N+:11]([O-:13])=[O:12])=[CH:10][N:5]2[CH2:4]1)[CH3:2]

Inputs

Step One
Name
2-Ethyl-2-methoxymethoxymethyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole
Quantity
21.5 g
Type
reactant
Smiles
C(C)C1(CN2C(O1)=NC(=C2)[N+](=O)[O-])COCOC
Step Two
Name
Quantity
2.15 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
430 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitates were filtered off

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(CN2C(O1)=NC(=C2)[N+](=O)[O-])CO
Measurements
Type Value Analysis
AMOUNT: MASS 7.14 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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